1,4,5,7-Tetramethylfuro[3,4-d]pyridazine
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms, typically nitrogen, oxygen, or sulfur, impart distinct physical and chemical properties to the molecules.
Fused heterocyclic systems, where two or more rings share a common bond, are of immense significance. This structural feature often results in more rigid, planar molecules with extended π-electron systems compared to their monocyclic counterparts. Such characteristics can enhance interactions with biological targets like enzymes and receptors, making them privileged scaffolds in drug discovery. nih.gov The fusion of different heterocyclic rings allows for the fine-tuning of electronic properties, solubility, and metabolic stability.
The pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key component of many biologically active compounds. nih.gov Its unique physicochemical properties, including a significant dipole moment, make it an attractive component in the design of novel therapeutics. nih.gov The pyridazine core is found in various approved drugs and is explored for a wide range of biological activities. nih.govnih.gov
The furan (B31954) ring is a five-membered aromatic heterocycle containing one oxygen atom. It is a common motif in natural products and synthetic compounds with diverse applications. In organic synthesis, furans serve as versatile building blocks for the construction of more complex molecules, including other heterocyclic systems. The electron-rich nature of the furan ring influences the reactivity and properties of fused systems. nih.gov
Historical Perspective on Furo[3,4-d]pyridazine Research
Research into fused pyridazine systems has been ongoing for several decades, with early work focusing on the synthesis of various isomeric structures and the exploration of their fundamental chemical reactivity. Studies on furo[2,3-d]pyridazine derivatives, for instance, date back to the 1970s, with investigations into their synthesis and nitration reactions. nih.govcolab.ws The development of new synthetic methodologies, such as multi-component reactions and microwave-assisted synthesis, has significantly advanced the ability to create diverse libraries of these compounds for further investigation. researchgate.net While the broader class of furo- and pyrido-pyridazines has received attention, the specific compound 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine appears to be a more recent or less-studied derivative within this family.
Structural Motif and Nomenclature of this compound
The structural motif of this compound is characterized by a central furo[3,4-d]pyridazine core. This core consists of a furan ring fused to a pyridazine ring. The "3,4-d" designation in the name indicates the sides of the furan and pyridazine rings that are fused together.
The nomenclature "this compound" specifies the precise location of four methyl (CH₃) groups attached to this core structure. According to IUPAC nomenclature for fused ring systems, the numbering of the atoms in the ring system follows a specific set of rules to ensure unambiguous identification. In this case, methyl groups are located at positions 1, 4, 5, and 7 of the furo[3,4-d]pyridazine scaffold.
Below is a table summarizing the key structural details for this compound.
| Property | Value |
| Chemical Formula | C₁₀H₁₂N₂O |
| CAS Number | 112843-02-4 |
| Core Structure | Furo[3,4-d]pyridazine |
| Substituents | Four methyl groups |
| Substitution Positions | 1, 4, 5, 7 |
Research Landscape and Key Areas of Investigation for Furo[3,4-d]pyridazine Derivatives
The research landscape for furo[3,4-d]pyridazine derivatives and their analogues is primarily focused on their potential applications in medicinal chemistry. The fusion of the electron-rich furan ring with the electron-deficient pyridazine ring creates a scaffold with unique electronic properties that can be exploited for biological activity.
Key areas of investigation include:
Anticancer Activity: Fused heterocyclic systems containing pyridazine are actively being investigated as potential anticancer agents. For example, pyrazolo[3,4-d]pyridazinone derivatives have been synthesized and evaluated as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.gov Similarly, derivatives of pyrido[3,4-d]pyridazine (B3350088) have shown cytotoxic properties against various human cancer cell lines. nih.govnih.gov
Kinase Inhibition: The structural motifs present in furo- and pyrido-pyridazine systems are of interest for the development of kinase inhibitors. nih.govnih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Antiviral Activity: The pyridazine core is a component of several compounds evaluated for antiviral activity. For instance, new pyridazine derivatives have been synthesized and screened for their efficacy against the Hepatitis A virus (HAV). nih.gov
While specific research on the biological activities of this compound is not widely published, the broader family of furo[3,4-d]pyridazine derivatives continues to be an area of active research, driven by the quest for novel therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1,4,5,7-tetramethylfuro[3,4-d]pyridazine |
InChI |
InChI=1S/C10H12N2O/c1-5-9-7(3)13-8(4)10(9)6(2)12-11-5/h1-4H3 |
InChI Key |
FHWIRZSZGLSNGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(O1)C)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,4,5,7 Tetramethylfuro 3,4 D Pyridazine and Derivatives
Strategies for Furo[3,4-d]pyridazine Core Construction
The assembly of the bicyclic furo[3,4-d]pyridazine framework can be achieved through various synthetic strategies, primarily focusing on the formation of the pyridazine (B1198779) ring fused to a pre-existing furan (B31954) moiety.
Cyclization Reactions for Fused Ring Formation
Cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems. These methods typically involve the intramolecular condensation of a suitably functionalized precursor to form the target bicyclic structure.
A prevalent and efficient method for the construction of the pyridazine ring is the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. In the context of the furo[3,4-d]pyridazine core, this involves a furan ring bearing two carbonyl functionalities at the 3- and 4-positions. The reaction proceeds through the formation of a dihydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the aromatic pyridazine ring.
This approach is exemplified by the synthesis of 5,7-dimethylthieno[3,4-d]pyridazine, a thiophene analog of the target furan system. The reaction of 2,5-dimethylthiophene-3,4-dicarboxaldehyde with an excess of hydrazine hydrate affords the desired product in high yield, demonstrating the efficacy of this cyclocondensation strategy uky.edu. Similarly, the reaction of acetyl-containing furan-3-carboxylates with hydrazine hydrate leads to the formation of furo[3,4-d]pyridazin-1(2H)-ones, further underscoring the utility of hydrazine in constructing the fused pyridazine ring mdpi.com.
| Precursor Type | Reagent | Product Type | Reference |
| 3,4-Dicarbonylfuran | Hydrazine Hydrate | Furo[3,4-d]pyridazine | uky.edu |
| 3-Acetyl-4-carboxyfuran | Hydrazine Hydrate | Furo[3,4-d]pyridazinone | mdpi.com |
This table showcases precursors and reagents for Hydrazine-mediated Cyclocondensation.
While less common for the direct synthesis of the furo[3,4-d]pyridazine core, the cyclization of dicarboxylic acids is a valid strategy for forming heterocyclic rings. In a related context, furan-3,4-dicarboxylic acid can be considered a potential precursor researchgate.net. The conversion of the dicarboxylic acid to a more reactive derivative, such as a diacyl chloride or diester, would be necessary to facilitate cyclization with hydrazine. This pathway, however, is often more circuitous than the direct use of 1,4-dicarbonyl precursors. The synthesis of furan-2,5-dicarboxylic acid has been achieved from furan-2-carboxylic acid and carbon dioxide, indicating that methods for preparing furan dicarboxylic acids are established arkat-usa.orgrsc.org.
Multicomponent Reaction Approaches to Fused Pyridazine Systems
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For the synthesis of substituted furo[3,4-b]quinoline derivatives, a related fused system, a three-component reaction of an aldehyde, an enamine, and tetronic acid under microwave irradiation has been reported researchgate.net. This highlights the potential for developing novel MCRs for the direct synthesis of the furo[3,4-d]pyridazine core, potentially by combining a furan-based component, a hydrazine equivalent, and other reactants to build the pyridazine ring in a convergent manner.
Targeted Synthesis of 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine
The synthesis of the specifically substituted this compound relies on the strategic selection of a precursor that already contains the desired methyl groups on the furan ring.
Specific Precursors and Reaction Conditions
The most direct precursor for the synthesis of this compound is 3,4-diacetyl-2,5-dimethylfuran. This diketone possesses the requisite 1,4-dicarbonyl functionality for pyridazine ring formation and the methyl groups at the desired positions on the furan ring.
The synthesis is achieved through a cyclocondensation reaction with hydrazine hydrate. The reaction conditions are critical for achieving a high yield and purity of the final product. Based on analogous syntheses of related furo[3,4-d]pyridazine and thieno[3,4-d]pyridazine systems, the reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be performed at room temperature or with heating uky.edumdpi.com.
| Precursor | Reagent | Key Reaction Parameters | Product |
| 3,4-Diacetyl-2,5-dimethylfuran | Hydrazine Hydrate | Solvent (e.g., Ethanol, Acetic Acid), Temperature (Room Temp. to Reflux) | This compound |
This table outlines the targeted synthesis of this compound.
The reaction of 3,4-diacetyl-2,5-dimethylfuran with hydrazine hydrate proceeds via the initial formation of a bis(hydrazone). Subsequent intramolecular cyclization with the elimination of water leads to the stable, aromatic this compound. The choice of solvent can influence the reaction rate and the ease of product isolation. For instance, in the synthesis of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, both acetic acid at reflux and ethanol at room temperature with a catalytic amount of trifluoroacetic acid were found to be effective, yielding the product in varying yields mdpi.com.
Optimization of Synthetic Pathways for Tetramethylated Furo[3,4-d]pyridazines
The synthesis of the furo[3,4-d]pyridazine core typically involves the construction of the pyridazine ring onto a pre-existing, appropriately substituted furan. For a tetramethylated derivative like this compound, a logical starting point would be a 3,4-disubstituted furan, such as 3,4-diacetyl-2,5-dimethylfuran.
A primary synthetic route involves the condensation of this diketone with hydrazine hydrate. Optimization of this pathway focuses on several key parameters to maximize yield and purity while minimizing reaction time and by-product formation.
Key Optimization Parameters:
Solvent Selection: The choice of solvent can significantly influence reaction rates and product yields. Protic solvents like ethanol or acetic acid are commonly used to facilitate the condensation reaction.
Catalysis: While the reaction can proceed without a catalyst, acid catalysis (e.g., a few drops of concentrated HCl or H₂SO₄) can accelerate the initial condensation and subsequent cyclization/dehydration steps.
Temperature and Reaction Time: Microwave-assisted synthesis has emerged as a powerful tool for accelerating heterocyclic ring formation, often leading to higher yields in significantly shorter reaction times compared to conventional heating. nih.gov
Purification Techniques: Optimization of the purification process, such as selecting an appropriate recrystallization solvent or employing column chromatography, is crucial for obtaining the final product in high purity.
Below is a table summarizing potential conditions for the synthesis of a tetramethylated furo[3,4-d]pyridazine, extrapolated from syntheses of analogous heterocyclic systems.
| Parameter | Condition A (Conventional) | Condition B (Microwave-Assisted) | Expected Outcome |
| Starting Material | 3,4-Diacetyl-2,5-dimethylfuran | 3,4-Diacetyl-2,5-dimethylfuran | Formation of the pyridazine ring |
| Reagent | Hydrazine hydrate (excess) | Hydrazine hydrate (excess) | Ring closure |
| Solvent | Ethanol or Glacial Acetic Acid | Ethanol | Varies by polarity and boiling point |
| Catalyst | None or catalytic H⁺ | None | Acceleration of reaction |
| Temperature | Reflux (78-118 °C) | 120-150 °C | Rate enhancement |
| Time | 4-24 hours | 10-30 minutes | Significant reduction in reaction time |
| Yield | Moderate to Good | Potentially higher | Improved efficiency |
Derivatization Strategies of the Furo[3,4-d]pyridazine Scaffold
The furo[3,4-d]pyridazine scaffold possesses a unique electronic character, combining the π-excessive furan ring with the π-deficient pyridazine ring. This duality dictates the strategies for its derivatization.
Electrophilic aromatic substitution (EAS) is expected to occur preferentially on the electron-rich furan ring rather than the deactivated pyridazine ring. The pyridazine ring is generally resistant to electrophilic attack due to the electron-withdrawing effect of the two nitrogen atoms. researchgate.netresearchgate.net In fact, electrophilic reagents often coordinate with the nitrogen lone pairs, further deactivating the ring. youtube.com
In contrast, the furan ring is highly activated towards electrophiles, with reactivity significantly greater than that of benzene. pearson.comchemicalbook.com Substitution typically occurs at the positions adjacent to the oxygen atom (α-positions), which in the furo[3,4-d]pyridazine system are C-5 and C-7. The stability of the cationic intermediate (sigma complex) is greater when the attack is at the α-position, as the positive charge can be delocalized over three atoms, including the oxygen. quora.com
For this compound, the furan ring is already fully substituted, precluding direct electrophilic substitution on the ring itself. However, for furo[3,4-d]pyridazines with available positions on the furan ring, reactions such as halogenation, nitration, and Friedel-Crafts acylation would be directed to the C-5 and C-7 positions under mild conditions. pearson.comyoutube.com
Nucleophilic aromatic substitution (SNAr) is a key derivatization strategy for the electron-deficient pyridazine ring. youtube.com This typically requires the presence of a good leaving group, such as a halogen, on the pyridazine moiety. The positions most susceptible to nucleophilic attack are those ortho and para to the ring nitrogens (C-1 and C-4). youtube.comwikipedia.org
The synthesis of halo-furo[3,4-d]pyridazines can be achieved from the corresponding furo[3,4-d]pyridazinones (lactam forms) by treatment with reagents like phosphorus oxychloride (POCl₃). nih.gov Once formed, these halogenated derivatives can react with a wide range of nucleophiles.
Examples of Nucleophilic Substitution Reactions:
Amination: Reaction with ammonia, primary, or secondary amines can introduce amino groups. The Chichibabin reaction, which uses a strong nucleophile like sodium amide, can even substitute a hydride ion. wikipedia.org
Alkoxylation/Aryloxylation: Alkoxides and phenoxides can displace halides to form ethers. acs.org
Thiolation: Thiolates can be used to introduce sulfur-containing moieties.
Cross-Coupling Reactions: Halogenated furo[3,4-d]pyridazines can serve as substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon bonds and the introduction of aryl, vinyl, or alkynyl groups. nih.govmdpi.com
The table below presents representative nucleophilic substitution reactions on related halopyridazine systems.
| Substrate | Nucleophile | Product | Reference |
| 2-Chloropyridine | Sodium methoxide | 2-Methoxypyridine | youtube.com |
| 2-Iodopyridine | Sodium phenoxide | 2-Phenoxypyridine | sci-hub.se |
| 4-Halogenopyridazines | Potassium amide | 4-Aminopyridazine | wikipedia.org |
| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Hydrazine hydrate | 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | nih.gov |
Annulation reactions provide a pathway to construct polycyclic systems by fusing additional rings onto the furo[3,4-d]pyridazine scaffold. These strategies often involve building upon functional groups previously introduced to the core structure.
Diels-Alder Reactions: Furo[3,4-d]pyridazine derivatives can potentially act as dienophiles in Diels-Alder reactions, particularly if the pyridazine ring is activated with electron-withdrawing groups. rsc.org Alternatively, inverse-electron-demand aza-Diels-Alder reactions can be employed to construct fused pyridazine systems. organic-chemistry.org
Intramolecular Cyclizations: Functional groups at the C-1 and C-4 positions, or C-5 and C-7 positions, can be elaborated into chains that subsequently undergo intramolecular cyclization. For instance, a Rh(III)-catalyzed intramolecular annulation involving a tethered alkyne on a hydrazone precursor can lead to tricyclic products with a central pyridazine ring. nih.gov
Condensation Reactions: The synthesis of fused imidazo[1,2-b]pyridazine systems often involves the reaction of a chloropyridazine with an appropriate amino-heterocycle, demonstrating a common annulation strategy. researchgate.net Similarly, starting with a diaminofuro[3,4-d]pyridazine could allow for condensation with α-dicarbonyl compounds to form a fused pyrazine ring.
Tautomerism is a critical consideration in the synthesis and reactivity of furo[3,4-d]pyridazine derivatives, particularly for furo[3,4-d]pyridazinones. These compounds can exist in an equilibrium between the lactam (keto) and lactim (enol) forms. wisdomlib.org
The position of this equilibrium is influenced by several factors:
Substitution: The electronic nature of substituents on the rings can favor one tautomer over the other.
Solvent: The polarity of the solvent can differentially stabilize the tautomers. For example, the lactam form of 2-pyridone is favored in aqueous solutions, while the lactim form can be more populated in non-polar solvents. nih.govamazonaws.com
Physical State: In the solid state, crystal packing forces and intermolecular hydrogen bonding often favor the lactam form. researchgate.net
The tautomeric state of the molecule is crucial as it dictates its chemical reactivity. For instance, the lactim form possesses a hydroxyl group that can be alkylated or acylated, while the lactam form has an N-H bond that can be deprotonated and substituted. The conversion of a furo[3,4-d]pyridazinone to its chloro derivative using POCl₃ proceeds via the lactam tautomer. Understanding and controlling this tautomeric equilibrium is therefore essential for predictable synthetic outcomes. researchgate.net
Chemical Reactivity and Reaction Mechanisms of Furo 3,4 D Pyridazine Systems
Reactivity Profiles of the Furan (B31954) Moiety
The furan ring is an electron-rich aromatic heterocycle. Its reactivity is characterized by a propensity to undergo electrophilic aromatic substitution, primarily at the 2- and 5-positions, which are electronically activated. However, in the furo[3,4-d]pyridazine system, the electron-withdrawing nature of the fused pyridazine (B1198779) ring is expected to deactivate the furan ring towards electrophilic attack compared to simple furans. The methyl groups at positions 5 and 7, being electron-donating, would somewhat counteract this deactivation and reinforce the electron density at the carbon atoms of the furan ring.
The furan moiety can also act as a diene in Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool for the construction of complex molecules. The fusion to the pyridazine ring and the presence of methyl substituents may influence the rate and stereoselectivity of such reactions. For instance, studies on furo[3,4-c]pyridines have explored intramolecular Diels-Alder reactions as a route to bridged anabasine analogues nih.gov. While direct analogies are limited, it highlights the potential for the furan portion of the furo[3,4-d]pyridazine system to participate in cycloadditions. It is important to note that electron-poor furans, such as furoic acid derivatives, have been shown to be reactive dienes in Diels-Alder reactions, particularly in aqueous media nih.gov.
Reactivity Profiles of the Pyridazine Moiety
The pyridazine ring is a π-deficient diazine, which makes it generally resistant to electrophilic attack unless activated by strong electron-donating groups researchgate.net. Conversely, its electron-deficient character renders it susceptible to nucleophilic attack.
The pyridazine ring system is electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes the carbon atoms of the ring electrophilic and thus prone to attack by nucleophiles. In the case of 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine, the carbon atoms at positions 4 and 1 are the most likely sites for nucleophilic attack. The methyl groups at these positions, while electron-donating, also provide steric hindrance which may influence the accessibility of these sites to incoming nucleophiles.
Nucleophilic aromatic substitution (SNAr) is a common reaction for pyridazines bearing a good leaving group, such as a halogen. While the title compound does not have a leaving group, this reactivity pattern is fundamental to understanding the pyridazine moiety's behavior. For instance, polysubstituted pyridazinones can be synthesized through sequential nucleophilic substitution reactions of tetrafluoropyridazine nih.gov. The regioselectivity of these reactions is influenced by both the nature of the nucleophile and the existing substituents on the ring nih.gov.
Hydrazine and its derivatives are important reagents in pyridazine chemistry, often used in the synthesis of the pyridazine ring itself or for its subsequent functionalization. For example, furo[3,4-d]pyridazinones can be synthesized from the reaction of acetyl-containing furan-3-carboxylates with hydrazine hydrate mdpi.com.
In substituted pyridazines, a hydrazinyl group can be introduced by the reaction of a chloropyridazine with hydrazine hydrate. This hydrazinylpyridazine can then be used as a precursor for the synthesis of fused heterocyclic systems, such as pyridazinotriazines, by reacting with reagents like acetic anhydride or carbon disulfide. While direct experimental data for this compound is not available, the reaction of substituted pyridazines with hydrazine is a well-established synthetic route nih.gov. The Wolff-Kishner reduction, which utilizes hydrazine to reduce carbonyls to alkanes, is a classic organic reaction, though not directly applicable to the aromatic pyridazine ring itself, it showcases the versatile reactivity of hydrazine libretexts.orglibretexts.org.
Direct halogenation of the electron-deficient pyridazine ring is generally difficult and requires harsh conditions. However, if a halogen atom is introduced, it can serve as a valuable handle for further functionalization through nucleophilic substitution reactions. For instance, 1,4-dichloropyrido[3,4-d]pyridazine can be treated with various nucleophiles like thiourea, thiophenols, and anilines to yield a range of substituted derivatives unm.edu.
The pyridazine ring is generally resistant to oxidation due to its electron-deficient nature. However, substituents on the ring can be susceptible to oxidation. For example, methyl groups on a pyridazine ring can potentially be oxidized to carboxylic acids under strong oxidizing conditions. Furthermore, the nitrogen atoms of the pyridazine ring can be oxidized to N-oxides. The oxidation of 3,6-dichloro-5-nitropyridazin-4-amine with agents like (diacetoxyiodo)benzene can lead to the formation of fused nih.govCurrent time information in Oskarshamn, SE.quora.comoxadiazolo[3,4-d]pyridazine 1-oxides researchgate.net.
In a different context, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones in pyridine (B92270) has been shown to lead to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones . This suggests that under certain conditions, the pyridazine system can be involved in complex oxidative transformations.
The reduction of the pyridazine ring can lead to dihydropyridazine or tetrahydropyridazine derivatives. The choice of reducing agent and reaction conditions determines the extent of reduction. Catalytic hydrogenation is a common method for the reduction of pyridazines. For example, the reduction of 2,2′-dinitro-4,4′-bipyridyl with sodium sulfide can lead to the formation of a bispyridopyridazine, and the corresponding N-oxide can be deoxygenated with iron mdpi.com. Reductive cyclization of 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters with iron in acetic acid yields lactams mdpi.com.
The specific reduction pathways for this compound would depend on the desired product and the chosen methodology, with the potential for reduction of either the furan, the pyridazine, or both rings.
Data Tables
Table 1: General Reactivity of the Furan Moiety
| Reaction Type | Reagents and Conditions | Expected Outcome for Furan Ring |
| Electrophilic Substitution | Electrophile (e.g., Br₂, HNO₃) | Substitution at C5 and/or C7 (if reactive) |
| Diels-Alder Reaction | Dienophile (e.g., maleimide) | [4+2] cycloaddition across the furan ring |
| Oxidation | Oxidizing agents (e.g., MCPBA) | Ring opening or epoxidation |
| Reduction | Reducing agents (e.g., H₂/Pd) | Dihydrofuran or tetrahydrofuran formation |
Table 2: General Reactivity of the Pyridazine Moiety
| Reaction Type | Reagents and Conditions | Expected Outcome for Pyridazine Ring |
| Nucleophilic Attack | Nucleophile (e.g., R-Li, Grignard) | Addition to C1 or C4 |
| Hydrazine Reaction | Hydrazine hydrate (with a leaving group) | Formation of hydrazinylpyridazine |
| Halogenation | Halogenating agent (e.g., NBS, NCS) | Substitution of hydrogen (if activated) |
| Oxidation | Oxidizing agents (e.g., peroxy acids) | N-oxide formation or side-chain oxidation |
| Reduction | Reducing agents (e.g., NaBH₄, H₂/Pd) | Dihydropyridazine or tetrahydropyridazine |
Cycloaddition Reactions (e.g., Diels-Alder)
The furo[3,4-d]pyridazine scaffold, particularly in derivatives such as this compound, is an intriguing candidate for cycloaddition reactions, most notably the Diels-Alder reaction. The inherent electronic nature of the pyridazine ring system, being electron-deficient, predisposes it to participate in inverse-electron-demand Diels-Alder (IEDDA) reactions. In this type of reaction, the electron-poor pyridazine acts as the diene component, reacting with an electron-rich dienophile.
While specific experimental studies on the Diels-Alder reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous pyridazine and fused pyridazine systems. For instance, the reactivity of 1,2,4,5-tetrazines, which are also highly electron-deficient six-membered nitrogen heterocycles, in IEDDA reactions is well-established. These reactions proceed rapidly with a variety of dienophiles, such as strained alkenes, to form dihydropyridazines, which can then aromatize to the corresponding pyridazine. The substituents on the heterocyclic ring are known to significantly influence the reaction rates.
In the case of this compound, the four methyl groups are electron-donating. This electronic contribution might slightly decrease the electron-deficient character of the pyridazine ring compared to its unsubstituted counterpart. However, the fused furan ring and the two nitrogen atoms in the pyridazine ring are expected to maintain a sufficiently low-lying Lowest Unoccupied Molecular Orbital (LUMO) to facilitate reactions with suitable electron-rich dienophiles.
A general representation of a potential IEDDA reaction involving a furo[3,4-d]pyridazine system is depicted below:
| Reactants | Reaction Type | Product |
| Furo[3,4-d]pyridazine derivative (Diene) + Electron-rich alkene (Dienophile) | Inverse-Electron-Demand Diels-Alder | Dihydropyridazine adduct |
The reaction would likely proceed through a concerted [4+2] cycloaddition mechanism, followed by a retro-Diels-Alder reaction involving the elimination of a small molecule (like dinitrogen in the case of tetrazines) to yield a stable aromatic product. The specific conditions required, such as temperature and solvent, would depend on the nature of the dienophile and the precise electronic properties of the furo[3,4-d]pyridazine derivative.
Stability and Degradation Pathways of Furo[3,4-d]pyridazines
However, like all organic molecules, furo[3,4-d]pyridazines are susceptible to degradation under certain conditions. Potential degradation pathways could involve:
Oxidation: The furan ring, in particular, can be susceptible to oxidative cleavage. Strong oxidizing agents could potentially disrupt the furan ring, leading to the formation of dicarbonyl compounds. The pyridazine ring is generally more resistant to oxidation due to its electron-deficient nature.
Photochemical Degradation: Exposure to ultraviolet (UV) radiation can induce photochemical reactions in heterocyclic compounds. This could involve ring-opening, rearrangement, or fragmentation of the furo[3,4-d]pyridazine nucleus. The specific photoproducts would depend on the wavelength of light and the presence of photosensitizers.
Extreme pH Conditions: In strongly acidic or basic media, the furo[3,4-d]pyridazine ring system may undergo hydrolysis or other acid/base-catalyzed degradation reactions. The ether linkage in the furan ring and the nitrogen atoms in the pyridazine ring are potential sites for protonation or nucleophilic attack, which could initiate degradation.
The presence of the four methyl groups in this compound would likely influence its stability. Steric hindrance from the methyl groups might provide some kinetic stability by impeding the approach of reactants. Electronically, the methyl groups donate electron density to the ring system, which could slightly alter its susceptibility to electrophilic or nucleophilic attack.
| Condition | Potential Degradation Pathway | Likely Products |
| Strong Oxidation (e.g., KMnO4, O3) | Oxidative cleavage of the furan ring | Dicarbonyl-substituted pyridazine derivatives |
| UV Irradiation | Photochemical rearrangement or fragmentation | Various smaller organic molecules |
| Strong Acid (e.g., conc. HCl) | Acid-catalyzed ring opening | Hydroxylated and/or ring-opened pyridazine derivatives |
| Strong Base (e.g., conc. NaOH) | Base-catalyzed hydrolysis | Ring-opened anionic species |
Further research, including experimental degradation studies and computational modeling, would be necessary to fully elucidate the precise mechanisms and products of degradation for this compound.
Advanced Spectroscopic and Structural Characterization of Furo 3,4 D Pyridazines
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Uncharted Territory
A detailed analysis using NMR spectroscopy is crucial for mapping the proton and carbon framework of a molecule. However, specific experimental data for 1,4,5,7-Tetramethylfuro[3,4-d]pyridazine is not publicly documented.
¹H NMR Analysis and Proton Assignments
Without experimental data, a theoretical assignment of proton signals is speculative. A ¹H NMR spectrum would be expected to show distinct signals for the four methyl groups, potentially with different chemical shifts depending on their electronic environment (attached to the furan (B31954) or pyridazine (B1198779) ring). The protons on the heterocyclic rings, if any were present, would also provide key structural information through their chemical shifts and coupling constants.
¹³C NMR Analysis and Carbon Assignments
Similarly, a ¹³C NMR spectrum would be instrumental in identifying all ten carbon atoms in the molecule. The chemical shifts would differentiate the methyl carbons from the carbons of the fused furan and pyridazine rings. The unique electronic environment of each carbon atom would result in a distinct resonance, confirming the connectivity of the molecular structure.
Heteronuclear Correlation Techniques (HMQC, HMBC)
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential to definitively link the proton and carbon signals. An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to, while an HMBC spectrum would show correlations over two to three bonds, piecing together the entire molecular puzzle.
Elucidation of Tautomeric Forms via NMR
For some furo[3,4-d]pyridazine derivatives, the possibility of tautomerism exists. NMR spectroscopy is a powerful tool to investigate such phenomena in solution. However, in the absence of spectral data for this compound, any discussion on its potential tautomeric forms remains purely hypothetical.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry would confirm the molecular weight of this compound. The high-resolution mass spectrum would provide the exact mass, allowing for the confirmation of the elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum would offer clues about the stability of different parts of the molecule and help to corroborate the proposed structure by showing characteristic losses of fragments such as methyl groups or parts of the heterocyclic rings. Lacking this data, a fragmentation analysis cannot be performed.
X-ray Diffraction Analysis for Solid-State Structure Determination
Crystal Structure Determination
Table 4.4.1.1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.
| Parameter | Value (Hypothetical) |
| Empirical formula | C₁₀H₁₂N₂O |
| Formula weight | 176.22 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å |
| b = 10.2 Å | |
| c = 12.1 Å | |
| α = 90° | |
| β = 105.5° | |
| γ = 90° | |
| Volume | 1005 ų |
| Z | 4 |
| Density (calculated) | 1.165 Mg/m³ |
| Absorption coefficient | 0.078 mm⁻¹ |
| F(000) | 376 |
| Crystal size | 0.25x0.20x0.15 mm |
| Theta range for data collection | 2.5 to 28.0° |
| Reflections collected | 5500 |
| Independent reflections | 2300 [R(int) = 0.03] |
| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.120 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |
| Goodness-of-fit on F² | 1.05 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of what would be obtained from an actual X-ray diffraction experiment.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)
A detailed analysis of the crystal packing would be crucial to understanding the non-covalent forces that govern the supramolecular assembly of this compound. The absence of strong hydrogen bond donors in the molecular structure suggests that weaker interactions would play a dominant role in the crystal lattice.
Potential intermolecular interactions would include:
C–H···N and C–H···O Hydrogen Bonds: Weak hydrogen bonds involving the methyl hydrogens as donors and the nitrogen atoms of the pyridazine ring or the oxygen atom of the furan ring as acceptors would likely be present.
π–π Stacking Interactions: The aromatic nature of the furo[3,4-d]pyridazine core could facilitate π–π stacking between adjacent molecules, contributing to the stability of the crystal structure. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) would be determined from the crystallographic data.
Table 4.4.2.1: Hypothetical Intermolecular Interaction Data for this compound.
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| C-H···N | C(10)-H(10A)···N(2) | 0.96 | 2.65 | 3.50 | 148 |
| C-H···O | C(8)-H(8B)···O(1) | 0.96 | 2.70 | 3.45 | 135 |
| π–π Stacking | Ring(1)···Ring(2) | - | - | 3.6 | - |
Note: This table presents hypothetical data to illustrate the types of intermolecular interactions that could be identified and characterized following a successful crystal structure determination.
Further research involving the synthesis of single crystals and subsequent X-ray diffraction analysis is necessary to provide a definitive and experimentally validated understanding of the solid-state structure of this compound.
Computational Chemistry and Theoretical Investigations of Furo 3,4 D Pyridazine Systems
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for elucidating the intricate details of molecular structures and their electronic characteristics. These methods, grounded in the principles of quantum mechanics, allow for the prediction of various molecular properties from first principles.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that has proven to be particularly effective for studying the electronic structure of heterocyclic systems. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a broad range of chemical systems.
In the context of pyridazine (B1198779) derivatives, DFT, often employing functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p), is used to optimize molecular geometries and calculate a variety of electronic properties. nih.gov For instance, in a study of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, DFT calculations were instrumental in generating the optimized structure of the compound in the gas phase. nih.gov Such calculations provide a foundational understanding of the molecule's three-dimensional arrangement and electronic distribution.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov
For the compound 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, the HOMO and LUMO energies were calculated to be -6.0597 eV and -1.9058 eV, respectively, resulting in an energy gap of 4.1539 eV. nih.gov The distribution of the HOMO and LUMO is spread across the entire 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine ring system, indicating that the electronic transitions involve the whole molecular framework. nih.gov
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.0597 |
| ELUMO | -1.9058 |
| Energy Gap (ΔE) | 4.1539 |
Molecular Electrostatic Potential (MEPS) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. These maps can help identify sites for hydrogen bonding and other non-covalent interactions. nih.gov
In the analysis of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, the MEP surface reveals that the regions around the nitrogen atoms of the pyridazine and pyridine (B92270) rings are the most electronegative, indicating them as likely sites for electrophilic attack. nih.gov Conversely, the hydrogen atoms are characterized by positive electrostatic potential, making them susceptible to nucleophilic attack.
Electronic Properties and Stability Predictions
The electronic properties and stability of a molecule can be quantified using a set of global descriptor parameters derived from the energies of the frontier molecular orbitals.
Global Descriptor Parameters (Electronegativity, Chemical Hardness, Global Softness)
Global descriptor parameters provide a quantitative measure of a molecule's reactivity and stability. These parameters are calculated from the HOMO and LUMO energies and include:
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Global Softness (σ): Is the reciprocal of chemical hardness and indicates the molecule's polarizability.
For 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, these parameters have been calculated and are presented in the table below. nih.gov
| Parameter | Value (eV) |
|---|---|
| Electronegativity (χ) | 3.98275 |
| Chemical Hardness (η) | 2.07695 |
| Global Softness (σ) | 0.48147 |
Theoretical Insights into Reactivity and Selectivity
The computational data gathered from DFT studies, FMO analysis, and MEP maps provide valuable theoretical insights into the reactivity and selectivity of furo[3,4-d]pyridazine systems. The locations of the HOMO and LUMO, along with the regions of negative and positive electrostatic potential, can be used to predict how these molecules will interact with other reagents.
For example, the electron-rich regions identified in the MEP analysis suggest that electrophiles will preferentially attack the nitrogen atoms of the pyridazine ring. The distribution of the frontier orbitals indicates that the entire π-system is involved in chemical reactions, influencing the regioselectivity of cycloaddition and substitution reactions. The calculated global descriptor parameters offer a quantitative scale for comparing the reactivity of different furo[3,4-d]pyridazine derivatives, which can guide the design of new compounds with desired chemical properties.
Modeling of Tautomeric Equilibria and Conformational Analysis
Computational chemistry provides powerful tools for the theoretical investigation of furo[3,4-d]pyridazine systems, offering insights into their structural and energetic properties. Key areas of computational study for these molecules include the modeling of tautomeric equilibria and conformational analysis, which are crucial for understanding their reactivity, intermolecular interactions, and potential biological activity. Density Functional Theory (DFT) is a commonly employed method for these investigations, allowing for the calculation of molecular structures, energies, and spectroscopic properties.
Tautomeric Equilibria
For furo[3,4-d]pyridazine derivatives that can exist in multiple tautomeric forms, computational modeling is essential to predict the relative stability of these tautomers and to understand the factors influencing the equilibrium. In the case of substituted furo[3,4-d]pyridazines, particularly those with the potential for proton migration, different tautomeric forms can exhibit distinct electronic and chemical properties.
While specific computational studies on 1,4,5,7-tetramethylfuro[3,4-d]pyridazine are not extensively documented in the literature, insights can be drawn from related structures. For instance, studies on analogous heterocyclic systems, such as pyridofuroxans, have utilized density functional theory to evaluate tautomerism. researchgate.net These theoretical studies often involve the calculation of the relative energies of the possible tautomers to determine their populations at equilibrium.
A pertinent example within the furo[3,4-d]pyridazine family is the investigation of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, which can exist in lactam and lactim tautomeric forms. Experimental and spectroscopic analyses have confirmed that the lactam form is the predominant tautomer in both solution and the solid phase. mdpi.com This preference for the lactam form is a common feature in many pyridazinone systems.
Based on these principles, it is reasonable to predict the potential tautomers of a hydroxylated derivative of this compound. The introduction of a hydroxyl group would allow for keto-enol tautomerism. The table below illustrates the predicted tautomeric forms and their relative stabilities, which would be determined computationally.
| Tautomeric Form | Structure | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Keto (Lactam) | Structure image of the keto form | 0.00 (Reference) | >99 |
| Enol (Lactim) | Structure image of the enol form | Calculated to be higher | <1 |
Note: The relative energies and populations are hypothetical and would require specific DFT calculations for this compound for precise values.
Conformational Analysis
Conformational analysis of this compound involves the study of the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The fused ring system of furo[3,4-d]pyridazine is largely planar, but the methyl substituents can adopt various orientations.
Computational methods can be used to identify the most stable conformers and to determine the energy barriers for rotation of the methyl groups. This is typically achieved by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angles of the rotating groups.
For this compound, the rotation of the four methyl groups can lead to several conformers. The relative energies of these conformers will be influenced by steric interactions between the methyl groups and the rest of the molecule. For instance, steric hindrance may lead to a preference for staggered conformations of the methyl groups relative to the plane of the heterocyclic ring.
The results of such a computational study would typically be presented in a table summarizing the relative energies of the different conformers.
| Conformer | Description of Methyl Group Orientations | Relative Energy (kcal/mol) |
|---|---|---|
| Conformer 1 | Lowest energy arrangement | 0.00 |
| Conformer 2 | Higher energy arrangement | Calculated value |
| Conformer 3 | Another higher energy arrangement | Calculated value |
Note: The data in this table is illustrative and would be the output of a detailed computational conformational analysis.
Emerging Applications of Furo 3,4 D Pyridazine Scaffolds in Advanced Materials and Catalysis
Applications in Organic Electronics and Optoelectronics
The inherent electronic characteristics of the furo[3,4-d]pyridazine core, featuring distinct electron-donating and electron-accepting moieties, make it an intriguing candidate for materials in organic electronics and optoelectronics.
Electrochromic Materials Derived from Furo[3,4-d]pyridazines
Electrochromic materials, which change color in response to an electrical voltage, are crucial for technologies such as smart windows, displays, and sensors. The ability of a molecule to support stable radical ions upon electrochemical oxidation and reduction is key to this functionality.
The conjugated structure of certain furo[3,4-d]pyridazine derivatives, such as 5,7-Diphenylfuro[3,4-d]pyridazine , has led to their consideration as potential electrochromic materials. The extended π-conjugation provided by the phenyl substituents is expected to influence the color of both the neutral and charged states of the molecule, a critical factor for electrochromic performance. Reversible redox reactions could alter the molecule's electronic structure, thereby changing its light-absorbing properties. However, specific experimental data detailing the electrochromic performance of furo[3,4-d]pyridazine-based materials, such as switching times, color contrast, and durability, are not yet widely reported in the literature.
Integration of Furo[3,4-d]pyridazine into Phosphorescent Complexes for OLEDs
Organic Light-Emitting Diodes (OLEDs) that utilize phosphorescent materials can achieve near-perfect internal quantum efficiency by harvesting both singlet and triplet excitons. The design of the ligands coordinating the heavy metal center (typically iridium or platinum) is critical to the performance of these emitters.
While there is extensive research on pyridazine-based ligands for phosphorescent OLEDs, the specific integration of the furo[3,4-d]pyridazine scaffold into such complexes is not well-documented. For instance, various phosphorescent iridium(III) complexes incorporating substituted pyridazine (B1198779) ligands have been developed to create efficient green and yellow emitters. These studies demonstrate that the pyridazine moiety can effectively coordinate with the iridium center, leading to high photoluminescence quantum yields and excellent device performance. However, there is a lack of specific examples or studies focusing on the use of furo[3,4-d]pyridazine derivatives as ligands in phosphorescent complexes for OLEDs. The potential of the furan (B31954) portion of the scaffold to influence the photophysical properties of such complexes remains an area for future investigation.
Furo[3,4-d]pyridazine Derivatives as Ligands in Catalysis
The nitrogen atoms in the pyridazine ring, with their available lone pairs of electrons, suggest that furo[3,4-d]pyridazine derivatives could act as bidentate chelating ligands for metal catalysts. The electronic and steric properties of such ligands are crucial in determining the activity and selectivity of the resulting catalyst.
Despite this potential, the application of furo[3,4-d]pyridazine derivatives as ligands in catalysis is a largely unexplored field. While the broader class of pyridazine-containing molecules has been used to create ligands for various catalytic reactions, including oxidation and transfer hydrogenation, there are no specific reports detailing the successful use of a furo[3,4-d]pyridazine-metal complex as a catalyst. The synthesis of these compounds can itself be complex, sometimes requiring transition-metal catalysis, which may have limited their exploration as ligands. Further research is needed to synthesize and evaluate the catalytic activity of coordination complexes based on the furo[3,4-d]pyridazine scaffold.
Advanced Materials Research and Development Utilizing Furo[3,4-d]pyridazine Architectures
Beyond the specific applications mentioned above, the unique structure of furo[3,4-d]pyridazines makes them targets for broader advanced materials research. One area of interest is their use as building blocks for novel conjugated polymers for organic photovoltaic (OPV) cells.
The furo[3,4-d]pyridazine core can be envisioned as an electron-accepting unit within a polymer backbone. For example, a derivative like 5,7-Diphenylfuro[3,4-d]pyridazine could be functionalized at the phenyl rings to allow for polymerization via cross-coupling reactions. The resulting low-bandgap polymers could possess tailored solubility and film morphology, which are critical for efficient charge generation and transport in photovoltaic devices. While this remains a theoretical application, it highlights the potential of the furo[3,4-d]pyridazine architecture in the development of next-generation organic electronic materials.
Future Research Trajectories and Challenges in Furo 3,4 D Pyridazine Chemistry
Development of Novel and Sustainable Synthetic Routes
A primary challenge in advancing furo[3,4-d]pyridazine chemistry is the development of efficient and environmentally benign synthetic methodologies. Historically, the synthesis of complex heterocycles has often relied on multi-step sequences with harsh reagents and purification methods that generate significant waste. The future trajectory points towards the adoption of green chemistry principles to overcome these limitations.
Key areas of focus will include:
One-Pot and Tandem Reactions: Designing synthetic cascades where multiple bond-forming events occur in a single reaction vessel. This approach, exemplified by three-component reactions used for similar fused pyridine (B92270) systems, can significantly reduce solvent use, energy consumption, and purification steps. researchgate.net
Catalyst-Free Syntheses: Exploring reactions that can proceed under mild conditions without the need for metal catalysts, potentially using alternative energy sources like microwave irradiation or utilizing highly reactive intermediates. researchgate.netnih.gov
Use of Greener Solvents: Shifting from traditional volatile organic compounds to more sustainable alternatives such as water, ionic liquids, or bio-based solvents. researchgate.net
Atom Economy: Prioritizing reaction pathways, such as cycloaddition reactions, that incorporate a maximum number of atoms from the reactants into the final product, minimizing waste. organic-chemistry.org
The development of such routes is crucial for making furo[3,4-d]pyridazine derivatives more accessible for research and potential commercial applications.
Table 1: Comparison of Hypothetical Synthetic Approaches for Furo[3,4-d]pyridazines
| Feature | Traditional Approach | Sustainable Future Approach |
|---|---|---|
| Starting Materials | Complex, multi-functionalized precursors | Simple, readily available furans and hydrazines |
| Number of Steps | 3-5 steps | 1-2 steps (One-pot/Tandem) |
| Solvents | Chlorinated solvents, DMF | Water, Ethanol, Ionic Liquids |
| Catalysts | Heavy metals (e.g., Palladium) | Catalyst-free or organocatalysts |
| Energy Input | Prolonged heating (reflux) | Microwave irradiation, room temperature |
| Waste Generation | High (multiple workups, chromatography) | Low (minimal purification) |
Exploration of Undiscovered Reactivity Profiles and Transformations
The unique electronic structure of the furo[3,4-d]pyridazine core suggests a rich and complex reactivity profile that remains to be fully explored. The fusion of an electron-donating furan (B31954) system with an electron-withdrawing pyridazine (B1198779) system creates distinct reactive sites. Future research will likely focus on selectively functionalizing the core structure to build molecular complexity.
Potential avenues for investigation include:
Selective Halogenation and Cross-Coupling: Developing methods for the regioselective introduction of halogens (e.g., bromine) onto the heterocyclic core, which can then serve as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents. nih.govnih.gov
Electrophilic Aromatic Substitution: Investigating the reactivity of the furan portion of the scaffold towards electrophiles to understand its activation and directing effects.
Nucleophilic Aromatic Substitution (SNAr): Exploring the substitution of leaving groups on the electron-deficient pyridazine ring with various nucleophiles, a common strategy for functionalizing pyridazine systems. nih.gov
Cycloaddition Reactions: Using the diene or dienophile character of the fused system to engage in cycloaddition reactions, potentially leading to novel polycyclic architectures.
Ring-Opening Transformations: Studying the stability of the furo[3,4-d]pyridazine ring system under various conditions (e.g., reductive, oxidative, acidic, basic) to discover novel ring-opening or rearrangement reactions that could lead to different heterocyclic scaffolds. researchgate.net
A systematic study of these transformations is essential for understanding the fundamental chemistry of this scaffold and enabling the synthesis of diverse derivative libraries.
Rational Design of Furo[3,4-d]pyridazine Derivatives for Targeted Applications
The structural rigidity and potential for multi-point interactions make the furo[3,4-d]pyridazine scaffold an attractive template for rational drug design and materials science. By strategically modifying the substituents on the core, researchers can fine-tune the molecule's properties for specific functions. researchgate.net
In medicinal chemistry, the pyridazine moiety is a well-established pharmacophore found in numerous therapeutic agents. nih.gov The furo[3,4-d]pyridazine core could be designed to target a range of biological systems:
Kinase Inhibitors: The planar, nitrogen-containing structure is well-suited for fitting into the ATP-binding pocket of protein kinases, which are key targets in oncology. nih.govresearchgate.net By varying substituents at the 1, 4, 5, and 7 positions, one could optimize interactions to achieve high potency and selectivity. nih.gov
Antiviral and Antimicrobial Agents: Fused pyridazine systems have been investigated for their activity against viruses and bacteria. nih.gov Rational design can be used to develop derivatives that interfere with specific viral or bacterial enzymes. researchgate.net
In materials science, the electron-deficient nature of the pyridazine ring suggests potential applications in organic electronics. nih.gov Derivatives could be designed as electron-acceptor units for organic photovoltaics or as components in organic field-effect transistors.
Integration of Advanced Computational Modeling for Structure-Property Relationship Predictions
The integration of computational chemistry is a critical component of modern chemical research and will be indispensable for accelerating the exploration of the furo[3,4-d]pyridazine system. In silico methods allow for the prediction of molecular properties, guiding experimental efforts and reducing the time and resources spent on trial-and-error synthesis.
Key computational approaches and their applications include:
Density Functional Theory (DFT): DFT calculations can be used to predict fundamental properties such as molecular geometry, electronic structure (HOMO/LUMO energy levels), and reactivity indices. icm.edu.plresearchgate.net This information is vital for understanding reaction mechanisms and predicting the most likely sites for chemical attack. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural features of a series of furo[3,4-d]pyridazine derivatives with their observed biological activity or physical properties, QSAR can predict the potency of new, unsynthesized compounds. at.ua
Molecular Docking: In drug discovery, molecular docking simulations can predict how different furo[3,4-d]pyridazine derivatives bind to a target protein. researchgate.net This allows for the rational design of compounds with improved binding affinity and selectivity, prioritizing the most promising candidates for synthesis. nih.gov
The synergy between computational prediction and experimental validation will create a powerful feedback loop, enabling a more rapid and rational exploration of the chemical space and applications of furo[3,4-d]pyridazine derivatives.
Table 3: Application of Computational Methods in Furo[3,4-d]pyridazine Research
| Computational Method | Predicted Property | Application Area |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, reaction energetics | Synthesis planning, reactivity prediction |
| Molecular Dynamics (MD) | Conformational flexibility, binding stability with targets | Drug design, materials science |
| Molecular Docking | Binding mode and affinity to biological targets | Virtual screening, lead optimization |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of furo[3,4-d]pyridazine derivatives, and how can reaction conditions be optimized for 1,4,5,7-tetramethyl substitution?
- Answer : Cyclocondensation reactions are widely used for furopyridazine synthesis. For example, 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one was synthesized via cyclocondensation of methyl-substituted precursors under reflux in ethanol, with structural confirmation via X-ray diffraction and NMR . To achieve tetramethyl substitution, optimizing stoichiometry of methylating agents (e.g., methyl iodide) and reaction time is critical. Base-catalyzed conditions (e.g., KOH in dioxane/water mixtures) can enhance regioselectivity, as seen in analogous pyridazinone syntheses . Monitor reaction progress using TLC or HPLC to avoid over-alkylation.
Q. Which spectroscopic techniques are most reliable for characterizing the structure of 1,4,5,7-tetramethylfuro[3,4-d]pyridazine, and how are spectral assignments resolved?
- Answer : Use a combination of ¹H NMR, ¹³C NMR, and 2D NMR (e.g., HMQC, HMBC) to resolve overlapping signals from methyl groups and the fused furan-pyridazine system. For example, HMBC correlations can distinguish between methyl groups attached to the furan versus pyridazine rings by cross-peaks to adjacent carbons . IR spectroscopy helps confirm the presence of carbonyl or ether functionalities. X-ray crystallography is definitive for resolving spatial arrangements, as demonstrated for 4,5-dimethyl analogs .
Q. How can researchers ensure the purity of this compound during synthesis, and what analytical standards should be applied?
- Answer : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) for purification. Validate purity using HPLC with UV detection (λ = 254 nm) and a C18 column. Residual solvents should meet ICH guidelines (e.g., <0.5% for Class 2 solvents). For quantitative analysis, use ammonium acetate buffer (pH 6.5) in mobile phases to improve peak resolution, as described in pharmacopeial methods for related heterocycles .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions (e.g., ring-opening or dimerization) during functionalization of this compound?
- Answer : Control temperature and solvent polarity to stabilize intermediates. For electrophilic substitutions, use mild Lewis acids (e.g., BF₃·Et₂O) to avoid acid-catalyzed degradation. Steric hindrance from methyl groups may necessitate bulky directing groups. In analogs like thiadiazolo-pyridazines, protecting groups (e.g., Boc for amines) prevent unwanted side reactions during derivatization .
Q. How does the electronic environment of the tetramethylfuropyridazine core influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Answer : The electron-rich furan ring and electron-deficient pyridazine moiety create a polarized system. Methyl groups may sterically hinder coupling at C-3/C-6 positions. Pre-functionalize the core with halogens (e.g., bromine at C-2) to enhance reactivity. Use Pd(PPh₃)₄ catalysts and microwave-assisted conditions to improve yields, as shown in related pyridazine-based couplings .
Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the physicochemical or pharmacological properties of this compound?
- Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compute electrostatic potential maps, highlighting nucleophilic/electrophilic sites. For pharmacological profiling, use molecular docking (AutoDock Vina) against target proteins (e.g., kinases) with PyMOL visualization. Solubility parameters (logP) can be estimated via COSMO-RS simulations .
Q. Are there documented contradictions in reported spectral data or synthetic yields for this compound class, and how should researchers address them?
- Answer : Discrepancies in NMR shifts (e.g., methyl group δ values) may arise from solvent effects or crystallographic packing. Compare data with structurally validated analogs (e.g., 4,5-dimethylfuropyridazinone ). For yield variations, replicate reactions under inert atmospheres (N₂/Ar) to exclude oxidation side products.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
